molecular formula C5H3BrFNO B13671300 2-Bromo-6-fluoropyridin-4-ol

2-Bromo-6-fluoropyridin-4-ol

Cat. No.: B13671300
M. Wt: 191.99 g/mol
InChI Key: SZIVTEQCOGEUDA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridin-4-ol is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoropyridin-4-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 6-fluoropyridin-4-ol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoropyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-6-fluoropyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoropyridin-4-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Fluoropyridin-4-ol
  • 2-Bromo-5-methylpyridine

Uniqueness

2-Bromo-6-fluoropyridin-4-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-bromo-6-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVTEQCOGEUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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